molecular formula C8H10N4 B13727614 2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13727614
M. Wt: 162.19 g/mol
InChI Key: YTVNLPQDBXPECE-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system containing both triazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridines and nitriles can be used as starting materials for the preparation of these compounds .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and mechanochemical methods has been explored for large-scale synthesis, providing efficient and sustainable routes for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents .

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted triazolopyridines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[1,5-a]pyrimidine: Another related compound with a pyrazole ring fused to a pyrimidine ring.

Uniqueness

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both amino and methyl groups. These structural features contribute to its distinct biological activities and make it a valuable scaffold for drug development.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)7-10-8(9)11-12(7)4-5/h3-4H,1-2H3,(H2,9,11)

InChI Key

YTVNLPQDBXPECE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)N)C

Origin of Product

United States

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